5-Chloro-2-(3-fluorophenoxy)pyridine

Description

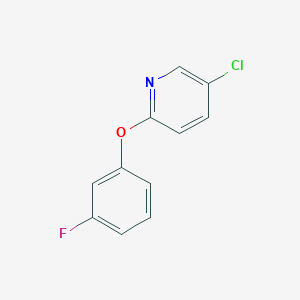

5-Chloro-2-(3-fluorophenoxy)pyridine (CAS 1342229-27-9) is a halogenated pyridine derivative with the molecular formula C₁₁H₇ClFNO and a molecular weight of 223.63 g/mol. Its structure features a pyridine ring substituted at the 2-position with a 3-fluorophenoxy group and at the 5-position with a chlorine atom. This compound is primarily utilized as an intermediate in medicinal chemistry and agrochemical research due to its modular structure, which allows for further functionalization .

Properties

IUPAC Name |

5-chloro-2-(3-fluorophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGYKIENSHYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine typically involves the reaction of 5-chloropyridine with 3-fluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-(3-fluorophenoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-(3-fluorophenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: The compound is also used in the development of agrochemicals, such as herbicides and insecticides. Its fluorine and chlorine substituents contribute to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-fluorophenoxy)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 5-Chloro-2-(3-fluorophenoxy)pyridine and related pyridine derivatives:

Physicochemical Properties

- Solubility and Reactivity: The 3-fluorophenoxy group in this compound enhances lipophilicity compared to simpler pyridines like 2-chloro-5-fluoropyridine (CAS 41404-58-4, MW 175.99 g/mol) . However, it is less polar than Etoricoxib, which contains a sulfonyl group (improving water solubility) . The trifluoromethyl substituent in 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine increases metabolic stability and electron-withdrawing effects, making it suitable for agrochemical applications .

- Electronic Effects: The meta-fluoro position in this compound creates a distinct electronic environment compared to its para-fluoro isomer (5-Chloro-2-(4-fluorophenoxy)pyridine, CAS 1479846-27-9). This difference may influence regioselectivity in further reactions .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(3-fluorophenoxy)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-chloro-2-hydroxypyridine and 3-fluorophenyl derivatives. Key steps include:

- Step 1 : Activation of the pyridine ring via halogenation (e.g., using POCl₃) to enhance electrophilicity at the 2-position.

- Step 2 : Coupling with 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the phenoxy group .

- Step 3 : Purification via column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product with >95% purity.

Critical parameters include temperature control to avoid decomposition and stoichiometric ratios to minimize byproducts.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 8.03 (d, J = 2.0 Hz, pyridine-H) and δ 7.16 (t, J = 8.0 Hz, fluorophenyl-H) confirm regioselective substitution .

- HRMS : Exact mass calculated for C₁₁H₆ClFNO [M+H]⁺: 234.0123; observed: 234.0127 .

- HPLC : Retention time (RT) ~12.3 min (C18 column, acetonitrile/water 70:30) ensures purity validation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or functionalization of the pyridine ring be addressed?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., -Cl at C5) to guide electrophilic substitution to the ortho/para positions.

- Catalytic Systems : Pd(OAc)₂ with ligands (e.g., XPhos) enhances C–H activation at specific sites .

- Computational Modeling : DFT calculations predict activation energies for competing pathways, guiding experimental design .

Q. What computational tools predict the compound’s reactivity and collision cross-section (CCS) for mass spectrometry studies?

- Methodological Answer :

- CCS Prediction : Tools like MetCCS utilize molecular dynamics simulations. For [M+H]⁺, predicted CCS = 134.2 Ų (experimental deviation <5%) .

- Reactivity Maps : Gaussian09 with B3LYP/6-311+G(d,p) basis set models frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

Q. How does crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SHELX Suite : SHELXL refines X-ray diffraction data, resolving torsional angles (e.g., dihedral angle between pyridine and fluorophenyl groups: ~45°) .

- Twinned Data : Use TWINLAW to handle pseudo-merohedral twinning in low-symmetry crystals .

Q. What mechanistic insights explain its biological activity in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ via fluorescence polarization (e.g., kinase inhibition at 0.5 µM).

- Docking Studies (AutoDock Vina) : The fluorophenyl group occupies hydrophobic pockets in target enzymes (e.g., EGFR), while pyridine nitrogen forms H-bonds with catalytic residues .

Q. How can solubility and bioavailability be optimized for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.